Thiol-Potentiated DNA Interstrand Cross-Linking: CNCC-(C) vs. CNCC-(S) Isomer Direct Comparison
The CNCC-(C) isomer (1,1'-dinitroso) produced 20% interstrand cross-linking of λ-DNA in 2 hr under physiological conditions (phosphate buffer, pH 7.0, 37°C). Upon addition of dithiothreitol (DTT) to mimic intracellular thiol-mediated bioreduction, cross-linking increased to 38% within the same 2-hr period—a 1.9-fold enhancement. In stark contrast, the CNCC-(S) isomer (3,3'-dinitroso) showed no detectable cross-linking even after 7 hr under identical conditions [1]. This demonstrates that the isomeric position of the nitroso group is the primary determinant of DNA cross-linking capacity, and that thiol-mediated disulfide reduction selectively amplifies the activity of the 1,1'-dinitroso isomer.
| Evidence Dimension | DNA interstrand cross-linking efficiency (λ-DNA) |
|---|---|
| Target Compound Data | CNCC-(C): 20% cross-linking in 2 hr (no DTT); 38% cross-linking in 2 hr (with DTT) |
| Comparator Or Baseline | CNCC-(S): 0% cross-linking after 7 hr (with or without DTT) |
| Quantified Difference | ≥38 percentage-point difference; CNCC-(C) with DTT achieves 1.9-fold enhancement over baseline vs. CNCC-(S) zero activity |
| Conditions | λ-DNA, phosphate buffer pH 7.0, 37°C; ± dithiothreitol (DTT) as thiol activator |
Why This Matters
Procurement of the correct isomeric composition (1,1'-dinitroso = CNCC-(C)) is critical because the 3,3'-dinitroso isomer is functionally inert for DNA cross-linking, making isomeric purity a key quality specification for research use.
- [1] Lown JW, Koganty RR, Tew KD, Oiry J, Imbach JL. Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Pathways of aqueous decomposition and pharmacological characteristics of new anticancer disulfide-linked nitrosoureas. Biochem Pharmacol. 1985;34(7):1015-24. PMID: 3985988. View Source
